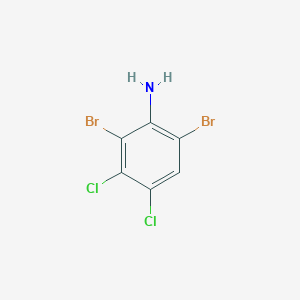

2,6-Dibromo-3,4-dichloroaniline

Übersicht

Beschreibung

2,6-Dibromo-3,4-dichloroaniline is a chemical compound with the molecular formula C6H3Br2Cl2N . It has a molecular weight of 319.81 and is a solid at room temperature . The IUPAC name for this compound is this compound .

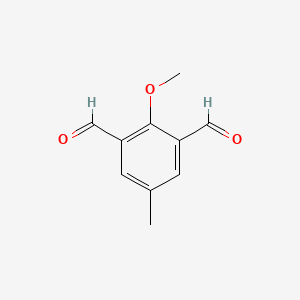

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3Br2Cl2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 319.81 .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Bonding

2,6-Dibromo-3,4-dichloroaniline and related compounds exhibit significant structural features. In the study "2,4,6-Halogeno-Aniline Derivatives," researchers found that these molecules form infinite chains along certain axes via hydrogen bonds, which could influence their chemical reactivity and applications (Ferguson et al., 1998).

Polyaniline Synthesis and Electrical Properties

Dihalogenated anilines, including 2,6-dibromoaniline, have been used to synthesize various polymers. In "Synthesis, characterization and electrical properties of dihalogenated polyanilines," researchers explored the synthesis of polymers from dihaloanilines, including their electrical properties. This indicates potential applications in semiconductor technology (Diaz et al., 1998).

Environmental Degradation

The environmental degradation of related compounds, like 3,4-dichloroaniline, has been studied to understand how these compounds interact with ecosystems. For example, "Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa" highlights the potential of using algae for environmental remediation of such pollutants (Wang, Poon, & Cai, 2012).

Reductive Dehalogenation in Aquifers

Studies like "Sequential reductive dehalogenation of chloroanilines by microorganisms from a methanogenic aquifer" demonstrate that chloroanilines, closely related to the compound , undergo dehalogenation in certain environmental conditions. This suggests potential bioremediation strategies for environments contaminated with such chemicals (Kuhn & Suflita, 1989).

Cross-Linkage with Phenolic Compounds

The reaction of aniline derivatives with phenolic compounds, as discussed in "Cross-linkage between anilines and phenolic humus constituents," can lead to the formation of hybrid organic compounds. This could have implications in the synthesis of new organic materials (Bollag, Minard, & Liu, 1983).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through electrophilic substitution reactions

Biochemical Pathways

The compound may influence various pathways due to its potential for electrophilic substitution reactions . The downstream effects of these pathway alterations are currently unknown and require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-3,4-dichloroaniline. For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by its presence in different environmental contexts, such as water chlorination .

Eigenschaften

IUPAC Name |

2,6-dibromo-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEDJCXLDJZAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529205 | |

| Record name | 2,6-Dibromo-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71642-17-6 | |

| Record name | 2,6-Dibromo-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

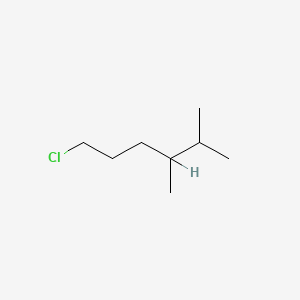

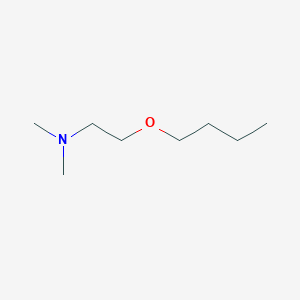

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromospiro[2.3]hexane](/img/structure/B3056405.png)